molecular formula C26H32O6 B1669936 Deacetylgedunin CAS No. 10314-90-6

Deacetylgedunin

Cat. No.: B1669936
CAS No.: 10314-90-6
M. Wt: 440.5 g/mol
InChI Key: HCEYJYMNIQHPPK-DXTZDJJUSA-N
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Scientific Research Applications

    Chemistry: Deacetylgedunin serves as a valuable intermediate for the synthesis of other bioactive compounds.

    Biology: this compound has shown promising anti-inflammatory and anti-cancer properties.

    Medicine: this compound is being investigated for its potential as an anti-malarial agent.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylgedunin can be synthesized through the deacetylation of gedunin. The process involves the removal of the acetyl group from gedunin using specific reagents and conditions. One common method is the use of basic hydrolysis, where gedunin is treated with a base such as sodium hydroxide (NaOH) in an aqueous or alcoholic medium .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of gedunin from plant sources followed by its chemical modification. The extraction process includes solvent extraction using solvents like methanol or ethanol, followed by purification steps such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Deacetylgedunin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. For example, oxidation with reagents like potassium permanganate (KMnO4) can yield oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced forms using reducing agents like sodium borohydride (NaBH4).

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like bromine (Br2), chlorine (Cl2)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with different functional groups .

Mechanism of Action

The mechanism of action of deacetylgedunin involves its interaction with specific molecular targets and pathways:

    Anti-inflammatory Action: this compound activates the Keap1/Nrf2/HO-1 signaling pathway, leading to the suppression of inflammatory responses.

    Anti-cancer Action: this compound induces cell cycle arrest and apoptosis in cancer cells.

    Anti-malarial Action: this compound interferes with the life cycle of malaria parasites by inhibiting key enzymes and proteins essential for their survival.

Comparison with Similar Compounds

Deacetylgedunin is unique compared to other similar compounds due to its specific bioactive properties and molecular structure. Some similar compounds include:

This compound stands out due to its specific anti-inflammatory and anti-cancer activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYJYMNIQHPPK-DXTZDJJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10314-90-6
Record name Deacetylgedunin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10314-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylgedunin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010314906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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